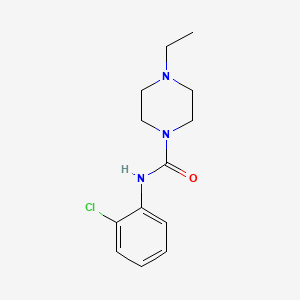![molecular formula C16H16N2O2S B5753938 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, also known as MPAA, is a chemical compound with potential applications in medical research. It is a member of the thioamide family, which has been shown to have various biological activities.
Applications De Recherche Scientifique
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have potential applications in medical research, particularly in the area of cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and the inhibition of angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide may also induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use. N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several possible future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods and purification techniques. Another area of interest is the investigation of the mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide, which may lead to the development of more effective cancer treatments. Additionally, the potential use of N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Méthodes De Synthèse
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 2-methylaniline with carbon disulfide, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through the reaction of 2-phenoxyacetic acid with the intermediate compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-5-6-10-14(12)17-16(21)18-15(19)11-20-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJGVTVACNARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

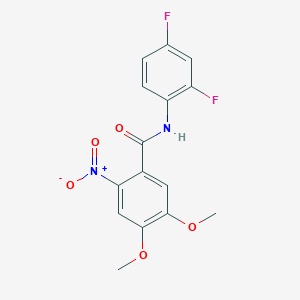
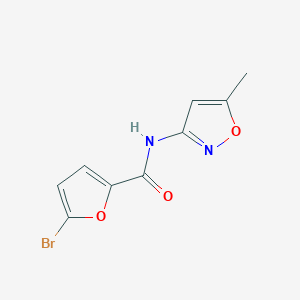
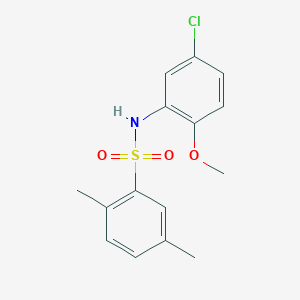
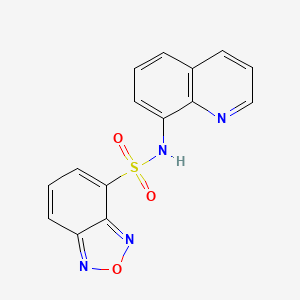
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
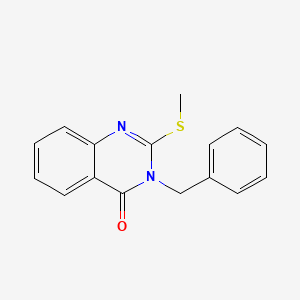
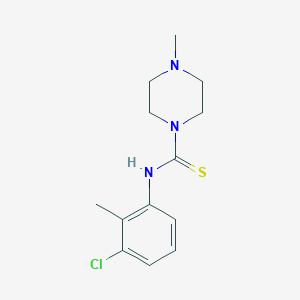
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
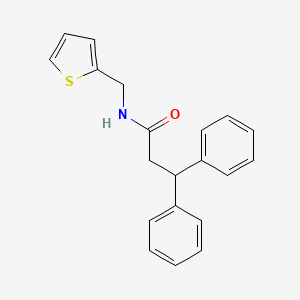
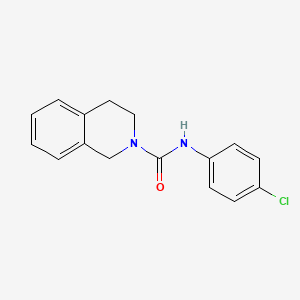
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
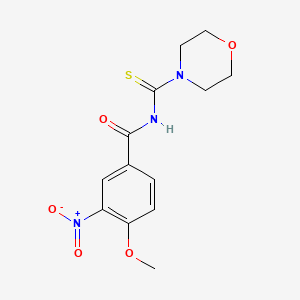
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
